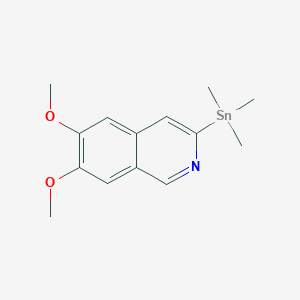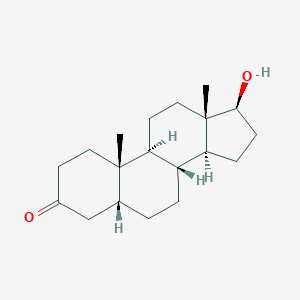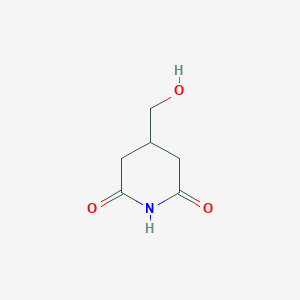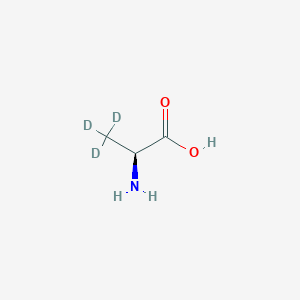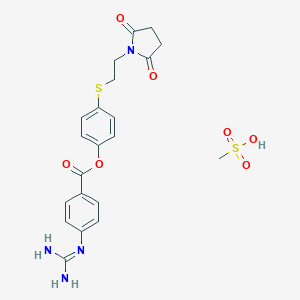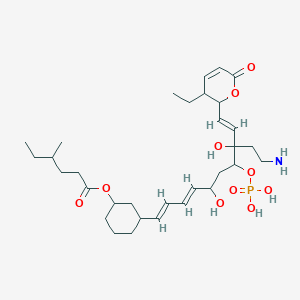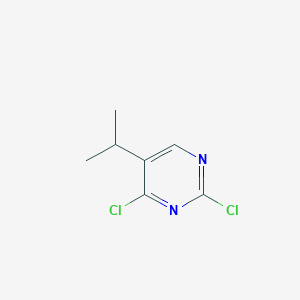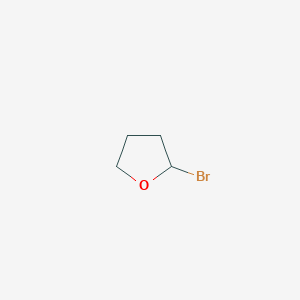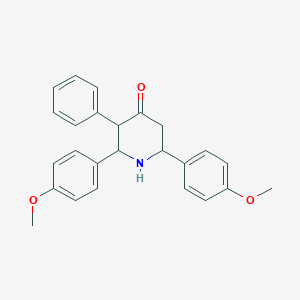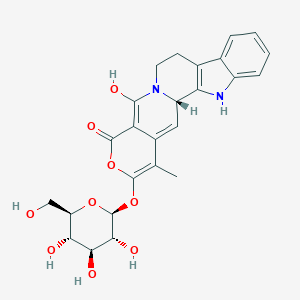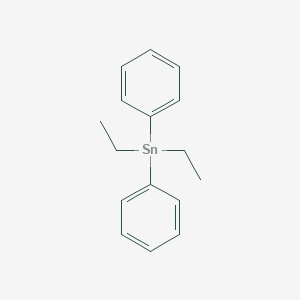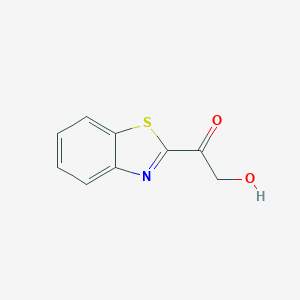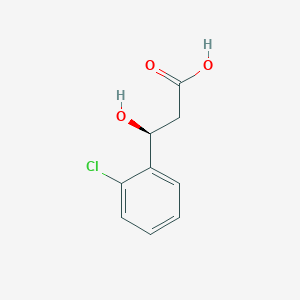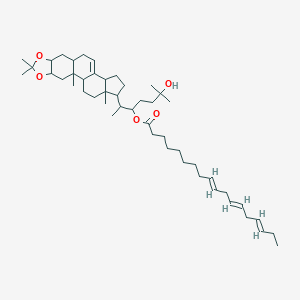
Ecdysone 2,3-acetonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ecdysone 2,3-acetonide is a synthetic analog of the insect hormone ecdysone. It has been widely used in scientific research as a tool to study the physiological and biochemical effects of ecdysone. Ecdysone 2,3-acetonide is a potent inducer of gene expression and has been used to study a wide range of biological processes, including cell differentiation, apoptosis, and development.
Wirkmechanismus
Ecdysone 2,3-acetonide acts by binding to the ecdysone receptor, which is a nuclear hormone receptor. The ecdysone receptor is activated by ecdysone and its analogs, including ecdysone 2,3-acetonide. Upon activation, the ecdysone receptor translocates to the nucleus and binds to specific DNA sequences, thereby inducing gene expression.
Biochemische Und Physiologische Effekte
Ecdysone 2,3-acetonide has been shown to induce a wide range of biochemical and physiological effects, including cell differentiation, apoptosis, and development. It has been used to induce the expression of specific genes in a wide range of organisms, including insects, plants, and mammalian cells. Ecdysone 2,3-acetonide has also been shown to induce the differentiation of stem cells into specific cell types.
Vorteile Und Einschränkungen Für Laborexperimente
Ecdysone 2,3-acetonide has several advantages as a tool for scientific research. It is a potent inducer of gene expression and has been used to study a wide range of biological processes. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use. Ecdysone 2,3-acetonide is toxic at high concentrations and may have off-target effects. It is also relatively expensive compared to other gene induction systems.
Zukünftige Richtungen
There are several future directions for research using ecdysone 2,3-acetonide. One area of research is the development of new ecdysone analogs that have improved properties, such as increased potency or reduced toxicity. Another area of research is the development of new gene induction systems that are more efficient and have fewer off-target effects. Finally, ecdysone 2,3-acetonide could be used to study the physiological and biochemical effects of ecdysone in more complex organisms, such as mice or humans.
Synthesemethoden
Ecdysone 2,3-acetonide is synthesized from ecdysone, which is extracted from plants or insects. The synthesis involves the acetylation of ecdysone at the 2,3 positions. The resulting compound, ecdysone 2,3-acetonide, is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Ecdysone 2,3-acetonide has been widely used in scientific research to study the physiological and biochemical effects of ecdysone. It has been used as a tool to induce gene expression in a wide range of organisms, including insects, plants, and mammalian cells. Ecdysone 2,3-acetonide has been used to study a wide range of biological processes, including cell differentiation, apoptosis, and development.
Eigenschaften
CAS-Nummer |
119087-46-6 |
|---|---|
Produktname |
Ecdysone 2,3-acetonide |
Molekularformel |
C48H78O5 |
Molekulargewicht |
735.1 g/mol |
IUPAC-Name |
[6-hydroxy-6-methyl-2-(2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-17-yl)heptan-3-yl] (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C48H78O5/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-44(49)51-41(30-31-45(3,4)50)35(2)38-27-28-39-37-26-25-36-33-42-43(53-46(5,6)52-42)34-48(36,8)40(37)29-32-47(38,39)7/h10-11,13-14,16-17,26,35-36,38-43,50H,9,12,15,18-25,27-34H2,1-8H3/b11-10+,14-13+,17-16+ |
InChI-Schlüssel |
BIUCYCRDPDNJSI-WFDWJBHXSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |
Synonyme |
ecdysone 2,3-acetonide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



